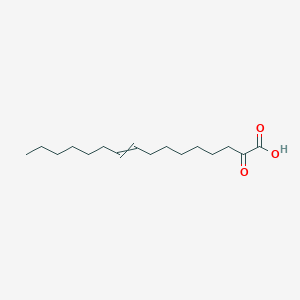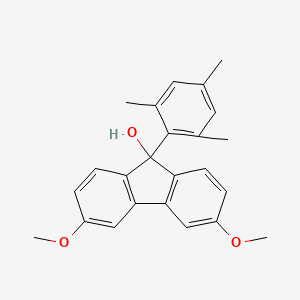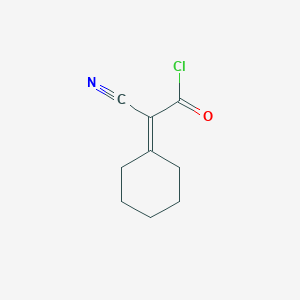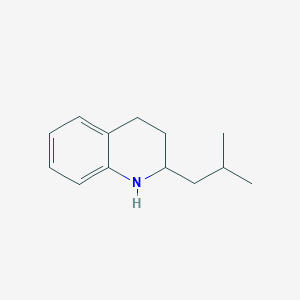
1-Octadecanamine, N-heptadecyl-N-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octadecanamine, N-heptadecyl-N-hydroxy- is a long-chain amine with the molecular formula C35H73NO. This compound is characterized by its hydrophobic nature due to the long hydrocarbon chains, making it useful in various industrial and scientific applications .
Preparation Methods
The synthesis of 1-Octadecanamine, N-heptadecyl-N-hydroxy- typically involves the reaction of octadecanamine with heptadecanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature to achieve the desired yield .
Chemical Reactions Analysis
1-Octadecanamine, N-heptadecyl-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides.
Scientific Research Applications
1-Octadecanamine, N-heptadecyl-N-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical processes.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the production of lubricants, corrosion inhibitors, and anti-static agents.
Mechanism of Action
The mechanism of action of 1-Octadecanamine, N-heptadecyl-N-hydroxy- involves its interaction with hydrophobic surfaces and molecules. Its long hydrocarbon chains allow it to embed into lipid bilayers, making it effective in disrupting cell membranes or enhancing the solubility of hydrophobic compounds. The molecular targets and pathways involved include lipid membranes and hydrophobic drug molecules.
Comparison with Similar Compounds
1-Octadecanamine, N-heptadecyl-N-hydroxy- can be compared with other long-chain amines such as:
Octadecylamine: Similar in structure but lacks the hydroxyl group, making it less hydrophilic.
Stearylamine: Another long-chain amine with similar applications but different reactivity due to the absence of the hydroxyl group.
Hexadecylamine: Shorter chain length, resulting in different physical properties and applications. The uniqueness of 1-Octadecanamine, N-heptadecyl-N-hydroxy- lies in its combination of long hydrocarbon chains and the presence of a hydroxyl group, which enhances its amphiphilic properties.
Properties
CAS No. |
124409-29-6 |
|---|---|
Molecular Formula |
C35H73NO |
Molecular Weight |
524.0 g/mol |
IUPAC Name |
N-heptadecyl-N-octadecylhydroxylamine |
InChI |
InChI=1S/C35H73NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-35H2,1-2H3 |
InChI Key |
ZRPOKHXBOZQSOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


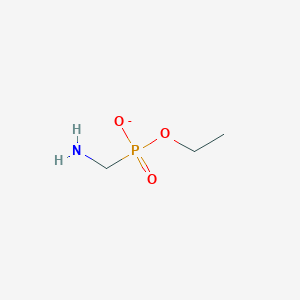

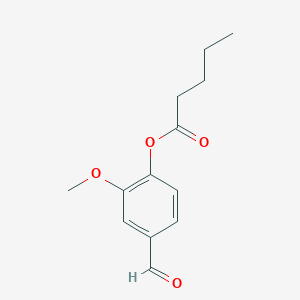
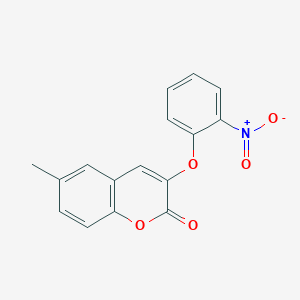

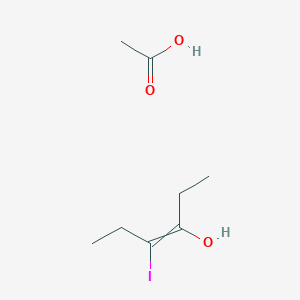
![3-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14294083.png)

![2-([4,4'-Bipiperidin]-1-yl)ethan-1-ol](/img/structure/B14294107.png)
